molecular formula C17H18ClNO B372744 2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine CAS No. 30403-82-8

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B372744
CAS No.: 30403-82-8
M. Wt: 287.8g/mol
InChI Key: ZUOVESJYKJYWRI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with chlorophenyl, dimethyl, and phenyl groups

Scientific Research Applications

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for compounds used in medicine or pharmacology .

Safety and Hazards

The safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity levels, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or areas of study for the compound. This could be based on its properties, uses, or effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst to form the oxazolidine ring. The reaction is typically carried out under reflux conditions with a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVESJYKJYWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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